Structural Differentiation from Agomelatine API via 3,4-Dihydronaphthalene Core
The target compound contains a partially hydrogenated 3,4-dihydronaphthalene ring system, in contrast to agomelatine API (CAS 138112-76-2), which features a fully aromatic naphthalene core. This saturation eliminates two sp² carbon centers present in agomelatine, resulting in a molecular formula of C₁₅H₁₉NO₂ (MW 245.32) versus C₁₅H₁₇NO₂ (MW 243.30) for agomelatine . The structural difference directly impacts the chromatographic behavior: in a validated UHPSFC method, this impurity is well-resolved from agomelatine (total separation time 4.1 min), enabling its independent quantification in API batches . This compound is classified as a process impurity, not a degradation product, and its formation has been proposed to occur during the synthetic route of agomelatine .
| Evidence Dimension | Molecular structure (saturation state of ring system) |
|---|---|
| Target Compound Data | 3,4-Dihydronaphthalene (partially saturated, 2 fewer sp² carbons); C₁₅H₁₉NO₂; MW 245.32 |
| Comparator Or Baseline | Agomelatine API: Naphthalene (fully aromatic); C₁₅H₁₇NO₂; MW 243.30 |
| Quantified Difference | ΔMW = +2.02 g/mol; 2 additional hydrogen atoms; distinct UV λmax and retention time (baseline-resolvable by UHPSFC in 4.1 min) |
| Conditions | Structural comparison by molecular formula and UHPSFC chromatographic resolution (BEH 2-EP column, CO₂/MeOH gradient) |
Why This Matters
Procurement of the correct 3,4-dihydro structure is essential because substituting with agomelatine API or a desmethyl analog would produce a different retention time, leading to peak misidentification and inaccurate impurity quantification in QC release testing.
- [1] Plachká, K. et al. Development, validation and comparison of UHPSFC and UHPLC methods for the determination of agomelatine and its impurities. J Pharm Biomed Anal. 2016; 125:376-384. View Source
- [2] Liu, Y., Chen, L., Ji, Y. Quantification and structural elucidation of potential impurities in agomelatine active pharmaceutical ingredient. J Pharm Biomed Anal. 2013; 81-82:193-201. View Source
